Product packaging for 2-[(2,5-Difluorophenyl)methoxy]pyrimidine(Cat. No.:CAS No. 2201211-10-9)

2-[(2,5-Difluorophenyl)methoxy]pyrimidine

Cat. No.: B2712198
CAS No.: 2201211-10-9
M. Wt: 222.195
InChI Key: HJVAEUHZRZZDEV-UHFFFAOYSA-N
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Description

2-[(2,5-Difluorophenyl)methoxy]pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a pyrimidine ring system linked via an ether bond to a 2,5-difluorophenyl group. The pyrimidine scaffold is a privileged structure in pharmaceuticals, known for its presence in a wide range of therapeutic agents, including antiviral, antibacterial, and anticancer drugs . The incorporation of a methoxy bridge to a difluorophenyl ring is a structural motif observed in bioactive molecules, particularly in the development of diarylpyrimidines (DAPYs), which have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . The specific stereoelectronic properties imparted by the fluorine atoms can influence the compound's lipophilicity, metabolic stability, and its ability to engage in hydrogen bonding, making it a valuable scaffold for probing biological systems and structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules, or as a core structure for developing novel inhibitors for various enzymatic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F2N2O B2712198 2-[(2,5-Difluorophenyl)methoxy]pyrimidine CAS No. 2201211-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,5-difluorophenyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-9-2-3-10(13)8(6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVAEUHZRZZDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Pyrimidine Derivatives in Chemical Biology and Medicinal Chemistry

The pyrimidine (B1678525) ring system is a fundamental heterocyclic scaffold that is integral to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. researchgate.net This inherent biological relevance has made pyrimidine and its derivatives a highly privileged structure in the fields of chemical biology and medicinal chemistry. nih.gov The versatility of the pyrimidine core allows for substitutions at various positions, leading to a vast chemical space of compounds with a wide array of biological activities. nih.govmdpi.com

Medicinal chemists have successfully incorporated the pyrimidine scaffold into numerous approved drugs for a variety of therapeutic applications. mdpi.com These include treatments for hypertension, such as Minoxidil, and various cancers. mdpi.com The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its frequent success in drug design. nih.gov

The broad spectrum of biological activities associated with pyrimidine derivatives is well-documented in academic literature. nih.gov Researchers have extensively reported their potential as antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral agents. nih.govijpsjournal.comnih.gov This diverse bioactivity profile underscores the continued importance of pyrimidine-based compounds as a focal point for research and development in the pharmaceutical sciences.

Table 1: Examples of Biological Activities of Pyrimidine Derivatives

Biological Activity Example Compound Class Reference
Antimicrobial 2-Aminopyrimidine derivatives ijpsjournal.com
Anticancer Pyrido[2,3-d]pyrimidine (B1209978) derivatives nih.gov
Anti-inflammatory Selective COX-2 Inhibiting Pyrimidines nih.gov
Antioxidant Pyrimidine derivatives nih.gov

Computational Chemistry and Theoretical Investigations of 2 2,5 Difluorophenyl Methoxy Pyrimidine

Chemoinformatics and QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are crucial in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and experimental testing. jocpr.comnih.gov For pyrimidine (B1678525) derivatives, QSAR studies have been successfully applied to understand and predict various biological activities, including anticancer, larvicidal, and antileishmanial effects. nih.govscielo.brresearchgate.net

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org A general QSAR model can be represented by the equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

To develop a robust QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated. These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices. nih.gov

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular size and shape.

Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment and orbital energies.

Physicochemical descriptors: Properties like hydrophobicity (logP) and molar refractivity. nih.gov

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build the mathematical model that correlates these descriptors with the biological activity. nih.govbrieflands.com For instance, in a study on pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed, with the ANN model showing a higher correlation coefficient (R²) of 0.998 compared to the MLR model's 0.889, indicating a strong predictive capability. nih.gov

A QSAR study on pyrimidine derivatives for larvicidal activity against Aedes aegypti revealed that hydrophobicity and the presence of specific substituent groups, such as methyl and methoxy (B1213986), were crucial for increased activity. scielo.brresearchgate.net Similarly, QSAR analysis of pyrimidine derivatives with antileishmanial activity identified key structural features required for potency. researchgate.net

The predictive power and reliability of a QSAR model are assessed through rigorous internal and external validation techniques. jocpr.commdpi.com Once validated, these models can be used to predict the biological activity of new, unsynthesized pyrimidine derivatives, guiding the design of more potent compounds. wikipedia.orgnih.gov

Descriptor TypeExamplesRelevance to Biological Activity
Topological Connectivity indices, Wiener indexDescribes molecular branching and size.
Geometrical Molecular surface area, VolumeRelates to steric interactions with the target.
Electronic Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions and reactivity.
Physicochemical LogP, Molar refractivityGoverns hydrophobicity and polarizability.

Scaffold Analysis and Virtual Screening Methodologies for Pyrimidine Derivatives

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and clinically used drugs. mdpi.comresearchgate.net Scaffold analysis involves identifying the core structural framework of a series of active compounds to understand the essential features required for their biological function. The pyrimidine scaffold, being a key component of DNA and RNA bases, provides a versatile template for designing molecules that can interact with a wide range of biological targets. mdpi.comresearchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. ijfmr.com This method has become an integral part of the drug discovery process, as it significantly reduces the time and cost associated with identifying new lead compounds. ijfmr.com For pyrimidine derivatives, virtual screening has been effectively used to discover potent inhibitors for various therapeutic targets. ijfmr.comnih.gov

One common approach in virtual screening is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netmdpi.com This allows for the estimation of the binding affinity and the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts. For example, a virtual screening study of pyrimidine derivatives identified potential inhibitors of Cyclin-dependent kinase 9 (CDK9), a target for cancer therapy. ijfmr.com The study involved screening a large chemical library to find compounds with favorable binding affinities to the ATP-binding site of CDK9. ijfmr.com

Another application is the use of pharmacophore mapping, which identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. nih.gov In a study on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors, virtual screening and pharmacophore mapping were used to design novel derivatives with improved interactions with the catalytic site of the enzyme. nih.gov

Scaffold hopping is another advanced strategy where the core scaffold of a known active molecule is replaced with a different, structurally distinct scaffold while retaining the original biological activity. nih.gov This technique is used to explore novel chemical space and to develop compounds with improved properties. For aryl-2-amino pyrimidine derivatives, a scaffold hopping strategy was employed to generate new analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The integration of these computational methodologies allows for the rational design of novel pyrimidine derivatives with enhanced potency and selectivity. By analyzing the pyrimidine scaffold and employing virtual screening techniques, researchers can efficiently identify and optimize promising drug candidates.

Computational MethodDescriptionApplication for Pyrimidine Derivatives
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor.Identifying potential inhibitors of targets like CDK9 and VEGFR-2. ijfmr.commdpi.com
Pharmacophore Mapping Identifies the 3D arrangement of essential features for biological activity.Designing novel thymidylate synthase inhibitors. nih.gov
Virtual Screening Screens large compound libraries in silico to identify potential hits.Discovering new pyrimidine-based drug candidates. ijfmr.com
Scaffold Hopping Replaces the core scaffold of a molecule to find novel active compounds.Generating new anti-biofilm agents. nih.gov

Preclinical Biological and Mechanistic Investigations of 2 2,5 Difluorophenyl Methoxy Pyrimidine and Analogs

In Vitro Cellular Assays in Preclinical Models

In vitro cellular assays are fundamental in preclinical research to determine the potential therapeutic effects of a new chemical entity. These tests evaluate a compound's impact on cell health, proliferation, and its interaction with specific molecular targets within the cell.

Cell Proliferation and Viability Studies

Studies on various pyrimidine (B1678525) derivatives have demonstrated their potential to inhibit the growth of cancer cells. For instance, certain classes of pyrimidine compounds have been shown to cause concentration-dependent cell death in human lung cancer cell lines (A549), with IC50 values (the concentration required to inhibit the growth of 50% of cells) reported to be in the micromolar range. researchgate.net

Analogs such as 6-[1-(2,6-difluorophenyl)ethyl]pyrimidinones have been specifically shown to reduce cell proliferation significantly in human tumor cell lines. nih.gov This anti-proliferative activity suggests that compounds containing both a pyrimidine core and a difluorophenyl group may interfere with essential cellular processes required for cell growth and division.

Table 1: Representative Anti-proliferative Activity of Pyrimidine Analogs

Compound Class Cell Line Endpoint Potency
4,6-Diarylpyrimidin-2(1H)-ol/thiol A549 (Lung Cancer) IC50 16.7 - 41.5 µg/mL researchgate.net
6-[1-(2,6-difluorophenyl)ethyl]pyrimidinones Human Tumor Cells Proliferation Inhibition Significant nih.gov

Target Protein Inhibition Assays (e.g., Kinases, Enzymes, Receptors)

The pyrimidine scaffold is a common feature in many inhibitors of key cellular proteins, particularly protein kinases. Various pyrimidine analogs have been developed as potent and selective inhibitors of kinases that are often dysregulated in diseases like cancer.

Kinase Inhibition: Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as effective inhibitors of protein tyrosine kinases. nih.gov Specifically, they have been shown to potently inhibit serine/threonine kinases such as RICK (Rip-like interacting caspase-like apoptosis-regulatory protein kinase) and p38α. nih.gov Thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have also been evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, including mutated forms resistant to other therapies. nih.gov

Enzyme Inhibition: Analogs such as 6-[1-(2,6-difluorophenyl)ethyl]pyrimidinones have been found to act as reverse transcriptase inhibitors, targeting the endogenous, non-telomeric form of the enzyme. nih.gov

Receptor Antagonism: Different classes of pyrimidine derivatives have been synthesized and evaluated as antagonists for receptors like the corticotropin-releasing factor(1) (CRF1) receptor, indicating the versatility of the pyrimidine structure in targeting various protein classes. nih.gov

Table 2: Protein Targets of Various Pyrimidine Analogs

Compound Class Protein Target Target Class
Pyrido[2,3-d]pyrimidines RICK, p38α nih.gov Serine/Threonine Kinase
Pyrido/Thieno[2,3-d]pyrimidines EGFR nih.gov Tyrosine Kinase
6-[1-(2,6-difluorophenyl)ethyl]pyrimidinones Reverse Transcriptase nih.gov Enzyme

Cell Cycle Analysis and Apoptosis Induction Studies

Compounds that inhibit cell proliferation often do so by disrupting the normal progression of the cell cycle or by inducing programmed cell death (apoptosis). Flow cytometry is a common technique used to assess these effects. nih.govtghn.org

While no specific data exists for 2-[(2,5-Difluorophenyl)methoxy]pyrimidine, related pyrimidine and methoxypyridine derivatives have been shown to induce cell cycle arrest and apoptosis. For example, certain sulfonamide methoxypyridine derivatives can cause cell cycle arrest in the G0/G1 phase and effectively induce apoptosis in cancer cells. nih.govmdpi.com Analysis of cells treated with such compounds often reveals an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. researchgate.net The induction of apoptosis is a desirable characteristic for potential anti-cancer agents.

Molecular Mechanism of Action Elucidation

Understanding the precise molecular mechanism of a compound is crucial for its development as a therapeutic agent. This involves detailed studies of its interaction with its biological target.

Enzyme Kinetics and Inhibition Mechanisms (e.g., COX, DHFR, Thymidylate Synthase, Kinases)

The mechanism by which pyrimidine analogs inhibit their target enzymes can be elucidated through enzyme kinetic studies. nih.gov For kinase inhibitors, these studies can determine whether the compound competes with ATP (the enzyme's substrate) or binds to an allosteric site to exert its inhibitory effect.

For instance, the investigation of pyrido[2,3-d]pyrimidine kinase inhibitors revealed that their selectivity is not strictly for tyrosine versus serine/threonine kinases, but rather for kinases that possess a small amino acid residue, such as threonine, at a key position within the ATP-binding pocket. nih.gov This provides insight into the structural basis for their inhibitory activity and guides the design of more selective compounds. While kinetic data for this compound is unavailable, it is plausible that it could function as a kinase inhibitor by interacting with the ATP-binding site of one or more kinases.

Receptor Binding and Activation/Inhibition Pathways

For compounds that target cell surface or nuclear receptors, binding assays are performed to determine their affinity and functional effect (agonist or antagonist). Structure-affinity relationship (SAR) studies on pyrimidine-based CRF1 receptor antagonists have shown that specific arrangements of hydrophobic and aromatic units around the central pyrimidine core are critical for high-affinity binding. nih.gov These studies help to build a model of how the ligand fits into the receptor's binding pocket, explaining the observed biological activity and guiding the synthesis of analogs with improved potency and selectivity.

Intracellular Signaling Pathway Modulation

There is no specific information available in the reviewed literature detailing how this compound modulates intracellular signaling pathways. Generally, pyrimidine derivatives can interact with a variety of signaling molecules, but without dedicated studies on this compound, any discussion would be speculative. The activation or inhibition of pathways such as those involving kinases or other signaling cascades by this specific molecule has not been publicly documented. nih.govmdpi.commdpi.com

Microtubule Dynamics and Cytoskeletal Interactions

No studies were found that specifically investigate the effects of this compound on microtubule dynamics or its interactions with the cytoskeleton. Microtubules are crucial for cell division and structure, and many compounds targeting them have been developed. mdpi.comnih.govaps.org However, whether this compound acts as a microtubule-stabilizing or -destabilizing agent, or has any other interaction with cytoskeletal components, remains uninvestigated in the available literature. nih.govresearchgate.net

DNA Intercalation Mechanisms

The potential for this compound to act as a DNA intercalator has not been reported. DNA intercalation is a mechanism where a molecule inserts itself between the base pairs of DNA, often leading to cytotoxic effects. nih.govnih.govmdpi.comresearchgate.netmdpi.com This requires specific structural features, typically a planar aromatic system. While the compound contains aromatic rings, no experimental evidence confirms its ability to intercalate into DNA.

Structure-Activity Relationship (SAR) Studies for this compound

A critical aspect of drug discovery is understanding the relationship between a molecule's structure and its biological activity. For this compound, such studies appear to be absent from the public domain.

Research on other pyrimidine derivatives demonstrates that modifications to substituents can significantly alter biological activity. nih.govnih.govmdpi.comresearchgate.netmdpi.com For instance, changes to the groups on the pyrimidine or phenyl rings can affect potency and selectivity. mdpi.comresearchgate.net However, no specific data exists detailing systematic modifications to the this compound scaffold and the resulting impact on its biological effects.

The specific positioning of functional groups on a drug molecule is often crucial to its pharmacological potency. Studies on related heterocyclic compounds show that altering the position of a substituent, such as a methoxy (B1213986) or fluoro group, can dramatically change how the molecule interacts with its biological target. nih.govnih.govnih.govnih.govnih.gov No literature specifically addresses the positional effects of the difluorophenyl or methoxy-pyrimidine moieties of the title compound on its pharmacological potency. nih.gov

Pharmacophore mapping is a computational method used to define the essential structural features required for a molecule to have a specific biological activity. ijpsonline.comnih.govresearchgate.netnih.govyoutube.com This approach is fundamental in designing new ligands. There are no published pharmacophore models derived from or for this compound. The principles that would guide the design of new ligands based on its structure are therefore not established.

Due to a lack of specific information in the search results regarding the chemical compound “this compound,” it is not possible to generate a detailed article that adheres to the provided outline. The search results discuss pyrimidine derivatives in a general context, highlighting their broad importance in drug discovery and medicinal chemistry. Numerous articles describe the synthesis and biological evaluation of various substituted pyrimidines and fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines. However, none of the available sources provide specific data on the utilization of this compound as a research probe, a precursor for novel chemical entities, or in the development of analogs with enhanced biological profiles in preclinical settings. Therefore, the requested content on its role in chemical biology, drug discovery, and the development of its analogs cannot be substantiated with detailed research findings or data tables as required.

Future Research Directions and Unexplored Avenues for 2 2,5 Difluorophenyl Methoxy Pyrimidine

Emerging Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives has evolved significantly, moving towards more efficient, diverse, and environmentally friendly methods. Future research on 2-[(2,5-Difluorophenyl)methoxy]pyrimidine should explore these emerging methodologies to generate novel analogs and optimize synthesis.

Conventional methods for pyrimidine synthesis often involve the condensation of various precursors like chalcones, amidines, and urea (B33335), but these can sometimes be limited by long reaction times and moderate yields. researchgate.net Modern strategies offer substantial improvements. For instance, ultrasound-assisted cyclization reactions have been shown to reduce reaction times to under an hour, a significant improvement over conventional heating methods. nih.gov Another promising approach is the use of multicomponent reactions, which allow for the construction of complex pyrimidine derivatives in a single step from simple starting materials. researchgate.net

For a compound like this compound, which features an alkoxy group at the 2-position, specific new methods are particularly relevant. Aerobic copper-promoted oxidative dehydrosulfurative carbon-oxygen cross-coupling provides an attractive route to access 2-alkoxypyrimidine derivatives, offering a way to rapidly diversify the alkoxy component. researchgate.net Furthermore, skeletal editing, a novel concept in organic synthesis, allows for the direct conversion of the pyrimidine core into other heterocyclic systems, such as pyrazoles, through a formal carbon deletion process. acs.org This could open up completely new avenues for structural diversification starting from a pre-existing pyrimidine scaffold.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Scaffolds
MethodologyDescriptionKey AdvantagesReference
Conventional CondensationReaction of moieties like chalcones, amidines, guanidine, or urea to form the pyrimidine ring.Well-established and versatile. researchgate.net
Ultrasound-Assisted CyclizationUse of ultrasonic irradiation to accelerate the cyclization reaction.Significantly reduced reaction times (e.g., <1 hour). nih.gov
C-O Cross-CouplingAerobic copper-promoted reaction to form 2-alkoxypyrimidines from 3,4-dihydropyrimidine-1H-2-thiones and alcohols.Enables rapid diversification of the alkoxy substituent. researchgate.net
Skeletal EditingConversion of pyrimidines into other heterocycles (e.g., pyrazoles) via formal carbon deletion.Allows for novel structural transformations and access to diverse chemical space. acs.org

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. For this compound, these approaches can guide the synthesis of more potent and selective analogs.

Molecular Docking is a primary technique used to predict the binding orientation and affinity of a molecule to a specific protein target. nih.gov For pyrimidine derivatives, docking studies have been successfully used to model interactions with targets like Epidermal Growth Factor Receptor (EGFR) and soybean lipoxygenase, providing insights into the key interactions that drive inhibitory activity. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) studies on pyrazolo[3,4-d]pyrimidine analogs have yielded statistically significant models that can predict the inhibitory activity of new compounds before their synthesis. mdpi.comnih.gov These models, often validated through various statistical methods, help in identifying the structural features crucial for activity. mdpi.comnih.gov

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups required for biological activity. For pyrimidine-based inhibitors, this has helped define the necessary hydrogen bond donors, acceptors, and hydrophobic regions, guiding the design of new molecules with improved target affinity. mdpi.comnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early assessment of the drug-like properties of designed compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govnih.gov

Table 2: Advanced Computational Models in Pyrimidine Drug Discovery
Computational MethodApplicationPredicted ParametersReference
Molecular DockingPredicts binding mode and affinity of ligands to protein targets.Binding energy (e.g., Kcal/mol), hydrogen bond interactions. nih.govsemanticscholar.org
3D-QSARCorrelates 3D structural properties with biological activity.Statistical values (R², Q²) predicting inhibitory concentration. mdpi.comnih.gov
Pharmacophore MappingIdentifies essential structural features for biological activity.Spatial arrangement of hydrophobic, aromatic, H-bond donor/acceptor features. mdpi.comnih.gov
ADMET PredictionAssesses pharmacokinetic and toxicity profiles.Oral absorption, drug-likeness, metabolic stability, toxicity risks. nih.govnih.gov

Novel Biological Targets and Phenotypes in Preclinical Settings

The pyrimidine scaffold is known to interact with a wide array of biological targets, particularly protein kinases. nih.gov While the specific targets of this compound are yet to be fully elucidated, the broader class of pyrimidine derivatives offers a map of potential therapeutic applications to explore in preclinical models.

Protein kinases remain a major focus. Pyrimidine derivatives have shown potent inhibitory activity against EGFR (including drug-resistant mutants like T790M), Aurora kinases (AURK), and Polo-like kinases (PLK), all of which are critical regulators of the cell cycle and key targets in oncology. nih.govnih.govnih.gov Beyond these, the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer, is another promising target for pyrimidine-based inhibitors. nih.gov

Recent research has also uncovered novel applications for pyrimidine compounds outside of oncology. For example, certain derivatives have been identified as potent bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway, suggesting a potential role in treating osteoporosis. nih.gov In the realm of infectious diseases, pyrimidines have been developed as inhibitors of dihydrofolate reductase (DHFR) in opportunistic pathogens like Pneumocystis carinii and Mycobacterium avium, as well as bacterial DNA gyrase. nih.govnih.gov The antiviral potential is also significant, with pyrimidine derivatives acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. nih.gov

Table 3: Potential Biological Targets for Pyrimidine Derivatives
Target/PathwayTherapeutic AreaMechanism of ActionReference
EGFR, AURK, PLK, PI3K/mTOROncologyInhibition of protein kinases involved in cell proliferation and survival. nih.govnih.govnih.gov
BMP2/SMAD1 PathwayOsteoporosisPromotion of osteogenesis and bone formation. nih.gov
Dihydrofolate Reductase (DHFR)Infectious DiseaseInhibition of a key enzyme in folate metabolism of pathogens. nih.gov
DNA GyraseInfectious Disease (Bacterial)Inhibition of bacterial topoisomerase II, preventing DNA replication. nih.gov
Reverse TranscriptaseInfectious Disease (Viral)Non-nucleoside inhibition of viral DNA synthesis. nih.gov

Interdisciplinary Research Opportunities in Medicinal Chemistry

The future development of this compound and its analogs will greatly benefit from an interdisciplinary approach that integrates multiple scientific fields. The synergy between synthetic organic chemistry, computational modeling, and molecular biology is crucial for accelerating the drug discovery process. researchgate.net

A key opportunity lies in the establishment of a feedback loop between computational prediction and experimental validation. Novel derivatives of this compound can be designed using QSAR and molecular docking, synthesized using emerging methodologies, and then evaluated in biological assays. The experimental results can then be used to refine the computational models, leading to a more accurate and predictive design cycle. nih.gov

Collaboration between medicinal chemists and biologists is essential for identifying and validating novel biological targets. mdpi.com As new potential targets emerge from genomic and proteomic studies, pyrimidine-based compound libraries can be screened to identify initial hits. Subsequent structure-activity relationship (SAR) studies can then optimize these hits into lead compounds. nih.gov This collaborative approach is vital for tackling complex diseases and overcoming challenges like drug resistance, where novel mechanisms of action are urgently needed. nih.govmdpi.com The versatility of the pyrimidine scaffold makes it an ideal starting point for exploring new therapeutic frontiers, from neurodegenerative diseases to metabolic disorders. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-[(2,5-Difluorophenyl)methoxy]pyrimidine, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, fluorous synthesis methodologies (used for analogous pyrimidines) involve attaching functional groups via thiol or amine displacement under controlled conditions . Optimization strategies include:

  • Temperature Control: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl-ether bond formation.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%).
  • Characterization: NMR (¹H/¹³C, 19F for fluorine), HPLC (C18 column, acetonitrile/water mobile phase), and mass spectrometry validate structural integrity .

Q. How can researchers characterize the electronic properties and stability of this compound using computational chemistry methods?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those employing the B3LYP hybrid functional, are critical for analyzing electronic properties:

  • HOMO-LUMO Gaps: Predict reactivity and charge-transfer behavior (e.g., HOMO localized on the pyrimidine ring, LUMO on the difluorophenyl group) .
  • Thermochemical Stability: Atomization energy calculations (average absolute deviation <3 kcal/mol) assess bond dissociation energies .
  • Solvent Effects: Polarizable Continuum Models (PCM) simulate solvation effects on stability in aqueous or organic media.
  • Kinetic Stability: Transition-state analysis (using Nudged Elastic Band methods) evaluates susceptibility to hydrolysis or oxidation .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the TRK kinase inhibitory activity of this compound derivatives in cancer research?

Methodological Answer: To evaluate TRK kinase inhibition:

  • In Vitro Kinase Assays: Use recombinant TRK isoforms (e.g., TrkA, TrkB) with ATP-competitive assays (ADP-Glo™ Kinase Assay) to measure IC₅₀ values .
  • Cellular Models: Test antiproliferative effects in TRK-dependent cancer cell lines (e.g., KM12 colon cancer) via MTT or CellTiter-Glo® assays .
  • Structural Analysis: Co-crystallize derivatives with TRK kinase domains (PDB ID: 6KZC) to identify binding interactions (e.g., hydrogen bonds with Met 592, hydrophobic contacts with Leu 567) .
  • Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects.

Q. How can conflicting data on the biological activity of this compound analogs be resolved through systematic structure-activity relationship (SAR) studies?

Methodological Answer: Address discrepancies via:

  • Orthogonal Assays: Validate IC₅₀ values using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts.
  • Substituent Variation: Synthesize analogs with modified methoxy groups (e.g., ethoxy, trifluoromethoxy) or fluorine positions to isolate critical pharmacophores .
  • Free Energy Perturbation (FEP): Computational SAR quantifies binding energy contributions of specific substituents .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., multivariate regression) to identify confounding variables .

Q. What are the critical considerations in designing in vitro and in vivo models to assess the pharmacokinetic properties of this compound-based compounds?

Methodological Answer: Key factors include:

  • Metabolic Stability: Incubate compounds with liver microsomes (human/rodent) to calculate intrinsic clearance (Clₜₙₜ) and half-life .
  • Bioavailability: Perform parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers to predict intestinal absorption.
  • In Vivo Dosing: Use murine xenograft models (e.g., subcutaneous tumor implants) with oral/intravenous administration to measure plasma AUC and tissue distribution .
  • Toxicity Screening: Monitor hepatic enzymes (ALT/AST) and renal function (creatinine clearance) in repeat-dose studies .

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